molecular formula C10H6FNO B3220413 6-Fluoroquinoline-3-carbaldehyde CAS No. 1196154-66-1

6-Fluoroquinoline-3-carbaldehyde

Cat. No.: B3220413
CAS No.: 1196154-66-1
M. Wt: 175.16 g/mol
InChI Key: PUMHTKUNRZZGSF-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H6FNO

Mechanism of Action

Target of Action

6-Fluoroquinoline-3-carbaldehyde, a derivative of quinoline, primarily targets E. coli DNA Gyrase B and human topoisomerase IIα . These enzymes play crucial roles in DNA replication, making them attractive targets for antibacterial and anticancer drugs.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the enzymes, thereby preventing DNA replication and cell division. The binding affinities of the synthesized compounds were from −6.1 to −7.2 kcal/mol against E. coli DNA gyrase B and −6.8 to −7.4 kcal/mol against human topoisomerase IIα .

Biochemical Pathways

It’s known that the inhibition of dna gyrase and topoisomerase iiα disrupts dna replication, leading to cell death . This makes the compound potentially useful in the treatment of bacterial infections and cancer.

Pharmacokinetics

All of the synthesized compounds obeyedLipinski’s rule of five without violation , suggesting good bioavailability

Result of Action

The compound exhibits antibacterial activity , with an inhibition zone (IZ) beyond 9.3 mm . It was found to be active against E. coli, P. aeruginosa, S. aureus, and S. pyogenes . Additionally, the compound showed antioxidant activity , with IC50 values ranging from 5.31 to 16.71 μg/mL .

Preparation Methods

The synthesis of 6-Fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into aromatic compounds. The process begins with the reaction of 2-chloro-7-fluoroquinoline with a Vilsmeier reagent, followed by the replacement of the chlorine atom with various nucleophiles. The aldehyde functional group can also be converted to carboxylic acid and imine groups using oxidizing agents and various amines .

Chemical Reactions Analysis

6-Fluoroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with various nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions to form imines and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions include carboxylic acids, alcohols, and imines .

Scientific Research Applications

6-Fluoroquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of complex organic molecules.

    Biology: It has been studied for its potential antibacterial and antioxidant activities. .

    Medicine: The compound is being explored for its potential use in drug development, particularly for its antibacterial properties. .

    Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Comparison with Similar Compounds

6-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives such as:

    2-Chloro-7-fluoroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of a fluorine atom.

    6-Fluoroquinoline-2-carboxaldehyde: Differing in the position of the aldehyde group.

    Fluoroquinolones: A broader class of compounds known for their antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMHTKUNRZZGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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